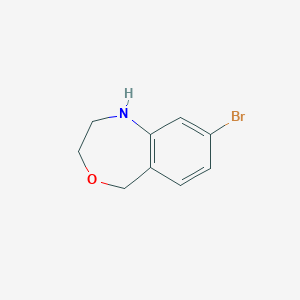

8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine” is a chemical compound . It is a powder in physical form . The IUPAC name for this compound is 7-bromo-1,2,3,5-tetrahydrobenzo [e] [1,4]oxazepine .

Molecular Structure Analysis

The molecular weight of “8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine” is 308.56 . The InChI code for this compound is 1S/C9H10BrNO/c10-8-1-2-9-7 (5-8)6-12-4-3-11-9/h1-2,5,11H,3-4,6H2 .Physical And Chemical Properties Analysis

“8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine” is a powder in physical form . The molecular weight of this compound is 308.56 . The storage temperature is room temperature .Applications De Recherche Scientifique

Dopamine Receptor Ligand Synthesis

8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives have been explored for their potential as ligands for dopamine receptors. A study by Neumeyer et al. (1991) synthesized a series of compounds to evaluate their affinity for the D1 dopamine receptor, finding that 6-bromo derivatives showed affinities similar to their 6-chloro counterparts (Neumeyer et al., 1991).

CCR5 Antagonist Synthesis

Ikemoto et al. (2005) developed a practical method to synthesize an orally active CCR5 antagonist, which included a step involving methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylate, demonstrating its utility in medicinal chemistry (Ikemoto et al., 2005).

Radiolabeling for Brain Imaging

Research by Jesus et al. (1985) involved the preparation of an 8-bromo analog of SCH 23390, a dopamine D1 antagonist, labeled with radiobromine for studying its distribution in mouse brain, indicating its application in neuroimaging and receptor mapping (Jesus et al., 1985).

Solid-Phase Synthesis for GPCR Targeting

Boeglin et al. (2007) described a solid-phase strategy for synthesizing benzazepine derivatives, including 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, highlighting its relevance in generating G-protein coupled receptor-targeted libraries (Boeglin et al., 2007).

Heterocyclic Chemistry and Molecular Structure Studies

Studies have been conducted on the synthesis and characterization of various benzazepine derivatives, including those involving 8-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine. These studies contribute to our understanding of heterocyclic chemistry and molecular structures, as illustrated by works from Pifferi et al. (1971) and Blanco et al. (2008, 2009) (Pifferi et al., 1971), (Blanco et al., 2008), (Blanco et al., 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

8-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-2-1-7-6-12-4-3-11-9(7)5-8/h1-2,5,11H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPLSZBRMSRBIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C(N1)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)

![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2507696.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)